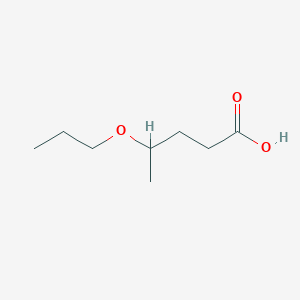










|
REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([O:6][CH:7]([CH3:20])[CH2:8][CH:9](C(OCC)=O)[C:10]([O:12]CC)=[O:11])[CH2:4][CH3:5].S(=O)(=O)(O)O.C1C=CC=CC=1>O>[CH2:3]([O:6][CH:7]([CH3:20])[CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH2:4][CH3:5] |f:0.1|
|


|
Name
|
ethyl 4-propoxy-2-ethoxycarbonylvalerate
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OC(CC(C(=O)OCC)C(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
138 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
194 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 90°-96° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 20° C.
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 90°-95° C. for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
EXTRACTION
|
|
Details
|
subjected to extraction with ether
|
|
Type
|
WASH
|
|
Details
|
The ether layer was washed with saturated saline water
|
|
Type
|
DISTILLATION
|
|
Details
|
ether was distilled off
|
|
Type
|
DISTILLATION
|
|
Details
|
followed by vacuum distillation
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain 47 g of a fraction of 100°-130° C./5 mmHg
|
|
Type
|
WASH
|
|
Details
|
the mixture was washed with 5% NaOH aqueous solution
|
|
Type
|
EXTRACTION
|
|
Details
|
subjected to extraction with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
|
Type
|
WASH
|
|
Details
|
was washed with saturated saline water, and ether
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)OC(CCC(=O)O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 38 g | |
| YIELD: CALCULATEDPERCENTYIELD | 61.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |